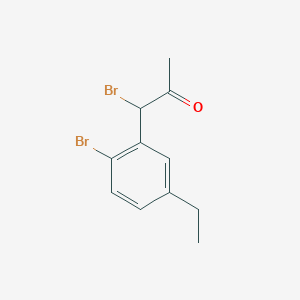
6-(Hydroxymethyl)-2,3-dihydro-1H-indene-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Hydroxymethyl)-2,3-dihydro-1H-indene-5-carboxylic acid is an organic compound that features a unique indene structure with a hydroxymethyl group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hydroxymethyl)-2,3-dihydro-1H-indene-5-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with commercially available indene.
Hydroxymethylation: The indene undergoes hydroxymethylation to introduce the hydroxymethyl group. This can be achieved using formaldehyde and a base such as sodium hydroxide.
Carboxylation: The hydroxymethylated indene is then subjected to carboxylation to introduce the carboxylic acid group. This can be done using carbon dioxide under high pressure and temperature in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and green chemistry principles may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Hydroxymethyl)-2,3-dihydro-1H-indene-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: 6-(Carboxymethyl)-2,3-dihydro-1H-indene-5-carboxylic acid.
Reduction: 6-(Hydroxymethyl)-2,3-dihydro-1H-indene-5-methanol.
Substitution: Various substituted indene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-(Hydroxymethyl)-2,3-dihydro-1H-indene-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 6-(Hydroxymethyl)-2,3-dihydro-1H-indene-5-carboxylic acid depends on its specific application:
Biological Activity: It may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Chemical Reactivity: The compound’s functional groups (hydroxymethyl and carboxylic acid) allow it to participate in various chemical reactions, making it a versatile building block in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydroxymethylfurfural: Another compound with a hydroxymethyl group, known for its applications in the food industry and as a precursor for biofuels.
Indene Derivatives: Compounds with similar indene structures but different functional groups, used in various chemical and industrial applications.
Uniqueness
6-(Hydroxymethyl)-2,3-dihydro-1H-indene-5-carboxylic acid is unique due to its combination of a hydroxymethyl group and a carboxylic acid group on an indene backbone. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for diverse applications.
Propriétés
Formule moléculaire |
C11H12O3 |
|---|---|
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
6-(hydroxymethyl)-2,3-dihydro-1H-indene-5-carboxylic acid |
InChI |
InChI=1S/C11H12O3/c12-6-9-4-7-2-1-3-8(7)5-10(9)11(13)14/h4-5,12H,1-3,6H2,(H,13,14) |
Clé InChI |
GQZKAJKLRFDFKM-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC(=C(C=C2C1)C(=O)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


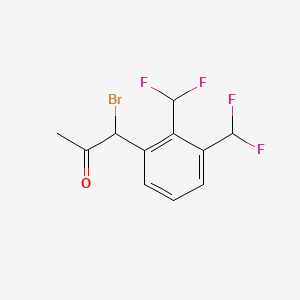

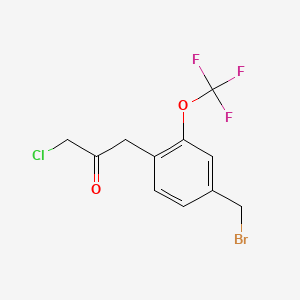
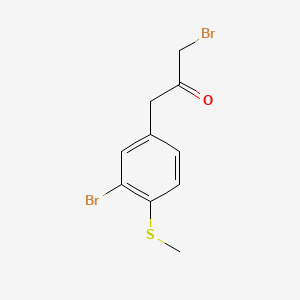

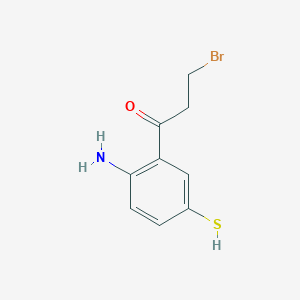
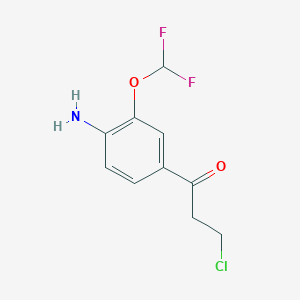
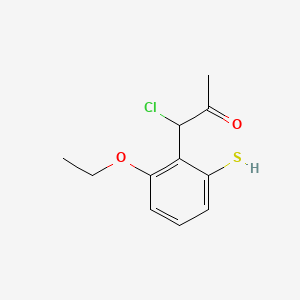
![1-[2-(1,3-Thiazol-4-yl)-1H-benzimidazol-1-yl]prop-2-en-1-one](/img/structure/B14061668.png)
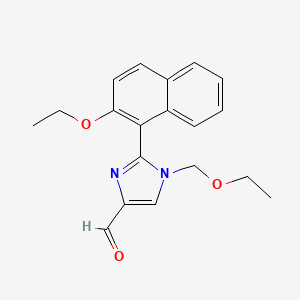
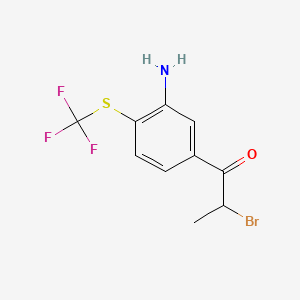
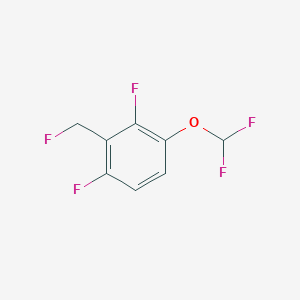
![[(5S)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methyl 4-methylbenzenesulfonate](/img/structure/B14061692.png)
